molecular formula C8H5ClN2O B1407674 1H-Indazole-5-carbonyl chloride CAS No. 1307381-63-0

1H-Indazole-5-carbonyl chloride

Cat. No. B1407674
M. Wt: 180.59 g/mol
InChI Key: FWAGXQJPKKLZRQ-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbonyl chloride is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.593 . It is used in life science research and falls under the category of carbonyl chlorides .


Molecular Structure Analysis

The InChI code for 1H-Indazole-5-carbonyl chloride is 1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11) . This indicates the presence of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom in the molecule .

Scientific Research Applications

Synthesis Approaches

  • Metal-Free Synthesis : A novel method for the synthesis of 1H-indazoles from o-aminobenzoximes is developed. This approach is metal-free, uses methanesulfonyl chloride and triethylamine, and works under mild conditions, providing good to excellent yields of 1H-indazoles (Counceller et al., 2008).

  • Iminophosphorane-Mediated Synthesis : This method synthesizes 2H-indazole derivatives from o-azidobenzaldimines and tertiary phosphines, leading to compounds with potential applications in various fields (Molina et al., 1990).

  • Synthesis of Oxadisilole-Fused Indazoles : The creation of oxadisilole-fused 1H-benzo[f]- and 1H-naphtho[2,3-f]indazoles for potential use in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stabilities (Zhang et al., 2013).

Chemical Properties and Analysis

  • Enthalpy of Formation Studies : Investigation into the molar standard enthalpy of formation of various indazole compounds, including 1H-indazole-5-carboxylic acid, providing insights into their energetic and structural characteristics (Orozco-Guareño et al., 2019).

  • Photochemistry of Indazoles : Study on the photochemistry of 1H- and 2H-indazoles in acidic solutions, exploring their photolytic behavior and potential applications in photochemical processes (Georgarakis et al., 1979).

Novel Applications and Derivatives

  • Supramolecular Interactions of Triazoles : Research on 1,2,3-triazoles, related to indazoles, highlights their diverse supramolecular interactions, applicable in coordination chemistry and anion recognition (Schulze & Schubert, 2014).

  • Synthesis of Perfluorinated Indazoles : Synthesis and characterization of perfluorinated 1H-indazoles and their complexes, with potential in catalysis and ligand applications due to their unique supramolecular structures (Muñoz et al., 2014).

  • Electrode Passivation by Indazole Additives : Study on the effectiveness of 5-hydroxy-1H-indazole as a film-forming additive for high-voltage electrodes, enhancing cycling performance in batteries (Kang et al., 2014).

Synthesis of Specific Derivatives

  • Palladium-Catalyzed Domino Reaction : A palladium-catalyzed process for the synthesis of 2H-indazoles, highlighting their importance in drug discovery (Halland et al., 2009).

  • Rh(III)/Cu(II)-Cocatalyzed Synthesis : This method produces substituted 1H-indazoles from arylimidates and organo azides, showing potential for generating diverse chemical derivatives (Yu et al., 2013).

  • Efficient Synthesis with Montmorillonite K-10 : A transition-metal-free synthesis of 1H-indazoles using arylhydrazones, offering a green and scalable method for indazole production (Yu et al., 2015).

Safety And Hazards

1H-Indazole-5-carbonyl chloride may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . The product causes burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas and it reacts violently with water .

Future Directions

The future directions in the research of 1H-Indazole-5-carbonyl chloride and related compounds seem to focus on the development of new synthetic strategies . This includes exploring transition-metal-catalyzed C–H activation/annulation sequences for one-step construction of functionalized indazole derivatives .

properties

IUPAC Name

1H-indazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGXQJPKKLZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-5-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Rullo, G La Spada, DV Miniero, A Gottinger… - European Journal of …, 2023 - Elsevier
… Pyridine-assisted cyclization of 1w with 1H-indazole-5-carbonyl chloride furnished derivative 20. The 1,2,4-oxadiazole core of 21–22 was built through the direct cyclization between …
Number of citations: 4 www.sciencedirect.com
T Zhang, Z Zhang, X Zhang, Z Wang, E Xu, S Tu… - Bioorganic …, 2022 - Elsevier
… Prepared according to the general procedure (see chapter 4.1.5.) starting from d1 (0.50 g, 1.71 mmol), triethylamine (0.52 g, 5.13 mmol) and 1H-indazole-5-carbonyl chloride (0.46 g, …
Number of citations: 6 www.sciencedirect.com
DA Griffith, DW Kung, WP Esler, PA Amor… - Journal of medicinal …, 2014 - ACS Publications
… The resulting solid was dissolved in dichloromethane (5 mL) and was treated with triethylamine (0.40 mL, 2.9 mmol, 3.0 equiv) and 1H-indazole-5-carbonyl chloride (211 mg, 0.97 mmol…
Number of citations: 79 pubs.acs.org

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